Acide 2-éthylthiophène-3-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

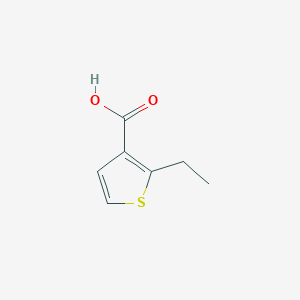

2-Ethylthiophene-3-carboxylic acid is a chemical compound with the CAS Number: 77756-28-6 . It has a molecular weight of 156.21 and its IUPAC name is 2-ethyl-3-thiophenecarboxylic acid .

Synthesis Analysis

The synthesis of 2-ethylthiophene-3-carboxylic acid can be achieved from 2-METHYL-THIOPHENE-3-CARBOXYLIC ACID and Iodomethane . There are several synthetic routes available for this process .Molecular Structure Analysis

The InChI code for 2-Ethylthiophene-3-carboxylic acid is 1S/C7H8O2S/c1-2-6-5 (7 (8)9)3-4-10-6/h3-4H,2H2,1H3, (H,8,9) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Ethylthiophene-3-carboxylic acid is a powder that is stored at room temperature . It has a melting point of 58-60 degrees Celsius .Applications De Recherche Scientifique

- Synthèse de Fiesselmann: L'acide 2-éthylthiophène-3-carboxylique peut être synthétisé par la réaction de Fiesselmann, qui implique la condensation de dérivés de l'acide thioglycolique avec des esters α,β-acétyléniques . Cette voie de synthèse est précieuse pour la création de nouveaux dérivés du thiophène.

- Agents Anticancéreux: Le composé sert de précurseur dans la synthèse d'agents anticancéreux. Par exemple, le 2-butylthiophène (dérivé de l'this compound) joue un rôle dans le développement de médicaments potentiels contre le cancer .

Synthèse Organique et Chimie Médicinale

Mécanisme D'action

Target of Action

The primary targets of 2-Ethylthiophene-3-carboxylic acid are currently unknown. This compound is a derivative of thiophene, a class of compounds that have been found to exhibit a variety of biological effects . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, but the exact interactions of 2-Ethylthiophene-3-carboxylic acid with its targets, and the resulting changes, are currently unknown .

Pharmacokinetics

The pharmacokinetics of 2-Ethylthiophene-3-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. The compound’s impact on bioavailability is also unknown. The compound is a powder at room temperature, with a melting point of 58-60°C , which may influence its pharmacokinetic properties.

Result of Action

As a derivative of thiophene, it may share some of the biological effects observed in other thiophene compounds, such as anti-inflammatory, antimicrobial, and anticancer properties . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethylthiophene-3-carboxylic acid. It’s worth noting that the compound is stable at room temperature , suggesting that it may be relatively stable under normal environmental conditions.

Avantages Et Limitations Des Expériences En Laboratoire

2-Ethylthiophene-3-carboxylic acid is a versatile compound that has a wide range of applications in scientific research. One of the major advantages of using 2-Ethylthiophene-3-carboxylic acid in laboratory experiments is its low cost and easy availability. In addition, 2-Ethylthiophene-3-carboxylic acid is soluble in both water and organic solvents, making it easy to work with in the lab. However, there are some limitations to using 2-Ethylthiophene-3-carboxylic acid in laboratory experiments. For example, 2-Ethylthiophene-3-carboxylic acid is a highly reactive compound and can cause unwanted side reactions. In addition, 2-Ethylthiophene-3-carboxylic acid has a strong odor, which can be unpleasant and can interfere with the accuracy of the experiment.

Orientations Futures

The potential applications of 2-Ethylthiophene-3-carboxylic acid are still being explored. Some future directions for research include further studies on its potential anticancer properties, as well as its potential to act as an antioxidant and anti-inflammatory agent. In addition, further research could be conducted on its potential use as a fuel additive, corrosion inhibitor, and food additive. Finally, further studies could be conducted to better understand the mechanism of action of 2-Ethylthiophene-3-carboxylic acid and its potential interactions with proteins and other molecules.

Méthodes De Synthèse

2-Ethylthiophene-3-carboxylic acid can be synthesized from ethylthiophene-3-carboxylic anhydride, which is obtained through the reaction of ethylthiophene-3-carboxylic acid with anhydrous hydrogen chloride. This reaction is carried out in an anhydrous solvent, such as dichloromethane or benzene, at a temperature of 0-5°C. The product is then purified by recrystallization.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that thiophene derivatives play a significant role in the metabolism of lipids . They act as acyl carriers, assisting with the transfer of acyl groups such as fatty acids from one substrate to another . The ‘acyl X group’ in a thioester is a thiol .

Cellular Effects

It is known that other thiophene derivatives can enter cellular respiration through various intermediates . They can be converted to various intermediates of glycolysis and the citric acid cycle .

Molecular Mechanism

The molecular mechanism of 2-Ethylthiophene-3-carboxylic acid is not well-studied. It is known that thiophene derivatives can undergo various chemical reactions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 58-60 degrees Celsius , indicating its stability under normal laboratory conditions.

Metabolic Pathways

The specific metabolic pathways involving 2-Ethylthiophene-3-carboxylic acid are not well-known. It is known that thiophene derivatives can be involved in various metabolic processes. For instance, they can be converted to various intermediates of glycolysis and the citric acid cycle .

Transport and Distribution

It is known that other thiophene derivatives can enter cellular respiration through various intermediates .

Subcellular Localization

It is known that other thiophene derivatives can enter cellular respiration through various intermediates .

Propriétés

IUPAC Name |

2-ethylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXGLAZELVIQOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77756-28-6 |

Source

|

| Record name | 2-ethylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

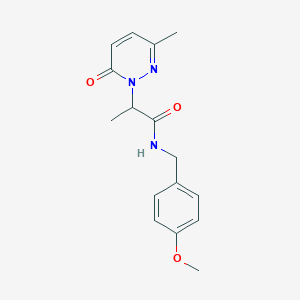

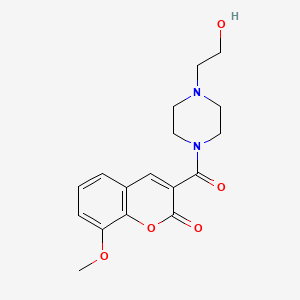

![5-[(3,4-dimethylphenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2467694.png)

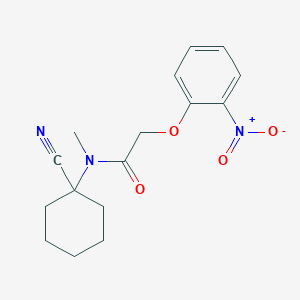

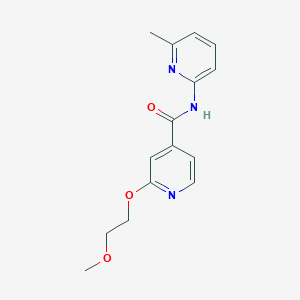

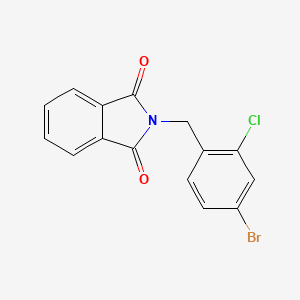

![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2467699.png)

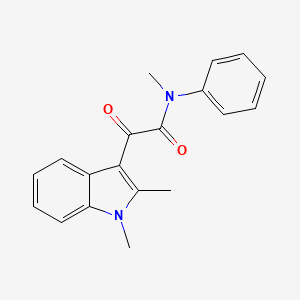

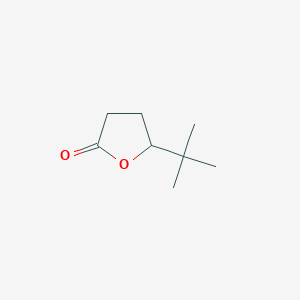

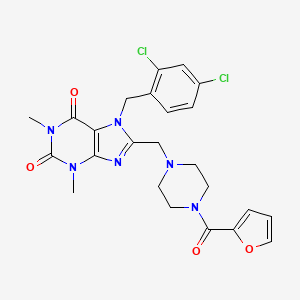

![N-(3,4-dimethoxyphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2467700.png)

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2467705.png)

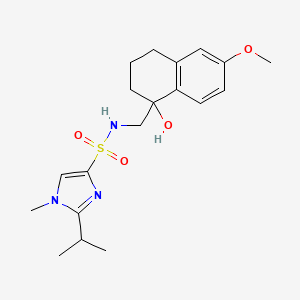

![3-ethyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2467707.png)